CYCLOHEXYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE
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Overview
Description
CYCLOHEXYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is a complex organic compound with a unique structure that includes a cyclohexyl group, a thienyl group, and a quinolinecarboxylate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CYCLOHEXYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions
CYCLOHEXYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and the use of solvents to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different quinoline derivatives, while reduction can lead to the formation of more saturated compounds.
Scientific Research Applications
CYCLOHEXYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with various biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of CYCLOHEXYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE involves its interaction with specific molecular targets. These interactions can modulate various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some similar compounds include:
- 2,7,7-trimethyl-5-oxo-4-(3-thienyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide
- 2,7,7-trimethyl-5-oxo-4-(2-thienyl)-N-(3-trifluoromethylphenyl)-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide .
Uniqueness
CYCLOHEXYL 2,7,7-TRIMETHYL-5-OXO-4-(THIOPHEN-2-YL)-1,4,6,8-TETRAHYDROQUINOLINE-3-CARBOXYLATE is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of functional groups and overall molecular architecture make it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C23H29NO3S |
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Molecular Weight |
399.5g/mol |
IUPAC Name |
cyclohexyl 2,7,7-trimethyl-5-oxo-4-thiophen-2-yl-1,4,6,8-tetrahydroquinoline-3-carboxylate |
InChI |
InChI=1S/C23H29NO3S/c1-14-19(22(26)27-15-8-5-4-6-9-15)21(18-10-7-11-28-18)20-16(24-14)12-23(2,3)13-17(20)25/h7,10-11,15,21,24H,4-6,8-9,12-13H2,1-3H3 |
InChI Key |
WQMWRUGWDHFGSC-UHFFFAOYSA-N |
SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CS3)C(=O)OC4CCCCC4 |
Canonical SMILES |
CC1=C(C(C2=C(N1)CC(CC2=O)(C)C)C3=CC=CS3)C(=O)OC4CCCCC4 |
Origin of Product |
United States |
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